Product packaging for Heptanal-d14(Cat. No.:CAS No. 1246819-97-5)

Heptanal-d14

Cat. No.: B588509
CAS No.: 1246819-97-5
M. Wt: 128.27 g/mol
InChI Key: FXHGMKSSBGDXIY-OBYKGMMLSA-N
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Description

Heptanal-d14, with the molecular formula C7D14O, is a deuterated form of heptanal where fourteen hydrogen atoms are replaced by the stable isotope deuterium . This chemical modification results in a distinct molecular mass of 128.27 g/mol, making it easily distinguishable from its non-deuterated counterpart via mass spectrometry . Heptanal, the parent compound, is a clear liquid with a strong fruity odor, classified as an alkyl aldehyde . The primary research value of this compound lies in its application as an internal standard in quantitative analytical techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its near-identical chemical behavior to natural heptanal, combined with its unique mass signature, allows researchers to achieve precise and accurate quantification of heptanal levels in complex mixtures. This is crucial in food and flavor science, where heptanal is a volatile compound formed from the oxidation of lipids . By using this compound as an internal standard, scientists can reliably track and quantify the formation of heptanal during processes like ultrasound-assisted cooking or in studies investigating gender-specific lipid profiles in tissues, enabling a deeper understanding of flavor development and spoilage mechanisms . This compound is intended for research purposes only and is not for use in diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1246819-97-5

Molecular Formula

C7H14O

Molecular Weight

128.27 g/mol

IUPAC Name

1,2,2,3,3,4,4,5,5,6,6,7,7,7-tetradecadeuterioheptan-1-one

InChI

InChI=1S/C7H14O/c1-2-3-4-5-6-7-8/h7H,2-6H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D

InChI Key

FXHGMKSSBGDXIY-OBYKGMMLSA-N

SMILES

CCCCCCC=O

Isomeric SMILES

[2H]C(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]

Canonical SMILES

CCCCCCC=O

Synonyms

1-Heptaldehyde-d14;  Enanthal-d14;  Enanthaldehyde-d14;  Enanthic Aldehyde-d14;  Enanthole-d14;  Heptaldehyde-d14;  Heptanaldehyde-d14;  Heptyl Aldehyde-d14;  NSC 2190-d14;  Oenanthal-d14;  Oenanthaldehyde-d14;  Oenanthic Aldehyde-d14;  Oenanthol-d14;  n-Heptalde

Origin of Product

United States

Chemical Identity and Properties of Heptanal D14

Molecular Structure and Formula

The chemical structure of this compound is characterized by a seven-carbon chain with a formyl group (-CDO) at one end. The molecular formula is C₇D₁₄O or more explicitly, CD₃(CD₂)₅COD. cymitquimica.com

Exchange Reactions for Deuterium Incorporation

Physicochemical Properties

This compound is a colorless liquid at room temperature. cymitquimica.com Key physicochemical properties are summarized in the table below.

PropertyValue
Molecular Weight 128.27 g/mol scbt.com
Exact Mass 128.192337 chemsrc.com
Density 0.8±0.1 g/cm³ chemsrc.com
Boiling Point 150.4±3.0 °C at 760 mmHg chemsrc.com
Flash Point 35.0±0.0 °C chemsrc.com
Vapor Pressure 3.9±0.3 mmHg at 25°C chemsrc.com
Index of Refraction 1.405 chemsrc.com

This data is based on computational models and experimental values where available.

Synthesis and Manufacturing of Heptanal D14

General Synthetic Approaches for Deuterated Aldehydes

Several strategies exist for the synthesis of deuterated aldehydes. Traditional methods often involve the selective reduction of carboxylic acid derivatives using deuterated reducing agents. More advanced techniques include transition-metal catalyzed reductive carbonylation reactions and photocatalysis-based methods, which offer greater efficiency and flexibility. N-heterocyclic carbene (NHC)-based organocatalysis has also emerged as a powerful tool for the direct deuteration of aldehydes. snnu.edu.cn

Method Development and Validation Utilizing this compound for Related Analytes

Matrix Effects and Signal Suppression Mitigation

Specific Manufacturing Processes for this compound

While specific proprietary manufacturing details are often not disclosed, a common route to produce this compound involves the deuteration of heptanal (B48729). One potential method is the hydroformylation of hexene to produce heptanal, which is then subjected to a deuteration process. This ensures a high level of deuterium (B1214612) incorporation, often achieving isotopic purity of ≥98 atom % D. sigmaaldrich.com

Spectroscopic Investigation of Heptanal D14

Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated Heptanal (B48729)

NMR spectroscopy is a powerful tool for elucidating the structural details of molecules. In the case of Heptanal-d14, the replacement of all protons with deuterons leads to significant and informative changes in the NMR spectra.

Deuterium (B1214612) (²H) NMR spectroscopy is the primary method for confirming the success of deuteration and assessing the isotopic purity of this compound. Since the natural abundance of deuterium is very low (about 0.015%), signals in a ²H NMR spectrum are only prominent for enriched compounds. huji.ac.il The main application of ²H NMR is to verify the positions and extent of deuterium incorporation. huji.ac.il

For this compound, the ²H NMR spectrum is expected to show distinct signals corresponding to the different deuterium environments: the methyl (-CD₃) group, the five methylene (B1212753) (-CD₂-) groups in the alkyl chain, and the aldehydic deuteron (B1233211) (-CDO). While the chemical shift range is nearly identical to that of ¹H NMR, the signals in ²H NMR are typically broad due to the quadrupolar nature of the deuterium nucleus. huji.ac.il Deuterium-deuterium couplings are significantly smaller than proton-proton couplings and are generally not resolved. huji.ac.il The analysis confirms the isotopic labeling by showing strong resonances in the expected regions of the spectrum, verifying that all 14 hydrogen atoms have been substituted.

Table 1: Predicted ²H NMR Chemical Shifts for this compound

Functional Group Predicted Chemical Shift (δ, ppm)
-CD O 9.7 - 9.8
α-CD 2.4 - 2.5
β-CD 1.6 - 1.7
γ, δ, ε-CD 1.2 - 1.4
ω-CD 0.8 - 0.9

Note: Chemical shifts are referenced to a deuterium standard and are analogous to ¹H NMR shifts.

The substitution of hydrogen with deuterium has a notable influence on both ¹H and ¹³C NMR spectra, primarily through isotope effects. bibliotekanauki.placs.org

In the ¹H NMR spectrum of a fully deuterated compound like this compound, proton signals should be entirely absent. The primary use of ¹H NMR in this context is to determine isotopic purity by detecting any residual, non-deuterated heptanal.

In ¹³C NMR, the effects are more complex. The chemical shift of a carbon atom is sensitive to the mass of the directly attached isotopes. This is known as the deuterium-induced isotope effect (DIE), which typically causes a small upfield shift (to lower ppm values) for the deuterated carbon and smaller shifts for carbons further away. srce.hr The magnitude of this shift is related to the different zero-point vibrational energies of the C-H and C-D bonds. bibliotekanauki.pl

Furthermore, since deuterium has a nuclear spin (I=1), it couples with the ¹³C nucleus. A carbon atom bonded to a single deuterium (like the carbonyl carbon, -C DO) will appear as a 1:1:1 triplet. oregonstate.edu A -CD₂- carbon will appear as a five-line multiplet (quintet), and a -CD₃ carbon will appear as a seven-line multiplet (septet) due to spin-spin coupling. These characteristic splitting patterns provide definitive evidence of deuteration at specific carbon positions.

Table 2: Comparison of Predicted ¹³C NMR Data for Heptanal and this compound

Carbon Position Heptanal (Predicted δ, ppm) This compound (Predicted δ, ppm) This compound (Expected Multiplicity)
C1 (-CHO) ~202 Slightly < 202 Triplet
C2 (α) ~44 Slightly < 44 Quintet
C3 (β) ~24 Slightly < 24 Quintet
C4 (γ) ~31 Slightly < 31 Quintet
C5 (δ) ~29 Slightly < 29 Quintet
C6 (ε) ~22 Slightly < 22 Quintet
C7 (ω) ~14 Slightly < 14 Septet

Note: The predicted shifts for this compound are slightly upfield compared to Heptanal due to the deuterium isotope effect.

Deuterium NMR (2H NMR) for Positional Isotope Analysis

Vibrational Spectroscopy of this compound

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman, measure the vibrational modes of a molecule. The frequencies of these vibrations are highly dependent on the masses of the atoms involved in the bonds.

In IR spectroscopy, the heavier mass of deuterium causes a significant shift of vibrational frequencies to lower wavenumbers compared to their hydrogen counterparts. This effect is most pronounced for stretching vibrations. The IR spectrum of this compound is expected to differ substantially from that of standard heptanal. nist.gov

The characteristic C-H stretching vibrations found in heptanal between 2850 and 3000 cm⁻¹ and the distinct aldehydic C-H stretches around 2720 and 2820 cm⁻¹ would be absent in the spectrum of pure this compound. nist.gov Instead, new bands corresponding to C-D stretching vibrations will appear at lower frequencies, typically in the 2000-2250 cm⁻¹ region. The C=O carbonyl stretch, which occurs around 1730 cm⁻¹ in heptanal, is expected to be only slightly affected, as it does not directly involve the substituted atoms. nist.gov

Table 3: Comparison of Key IR Vibrational Frequencies for Heptanal and this compound

Vibrational Mode Heptanal (Typical Frequency, cm⁻¹) This compound (Predicted Frequency, cm⁻¹)
Aldehydic C-H Stretch ~2820, ~2720 Absent
Aliphatic C-H Stretch 2850 - 2960 Absent
Aldehydic C-D Stretch Absent ~2100
Aliphatic C-D Stretch Absent 2050 - 2250

Raman spectroscopy is a complementary technique to IR spectroscopy that also probes molecular vibrations. sepscience.com While IR spectroscopy measures absorption, Raman measures scattered light. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in IR spectra. sepscience.com

The isotopic effects observed in Raman spectroscopy are analogous to those in IR. For this compound, the C-D stretching vibrations will appear at significantly lower Raman shifts compared to the C-H stretches in its non-deuterated counterpart. The symmetric stretches of the -CD₂- and -CD₃ groups are expected to produce strong signals in the Raman spectrum. The C=O stretch will also be present, likely with a small shift. The comparison of the Raman spectra of heptanal and this compound provides a comprehensive understanding of the molecule's vibrational framework. sepscience.comspectrabase.com

Infrared (IR) Spectroscopy for Vibrational Mode Shifts

Mass Spectrometric Fragmentation Pathways of this compound

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. The fragmentation pattern is a molecular fingerprint that helps in structure elucidation. For this compound, the molecular weight is 128.27 g/mol , a significant increase from heptanal's 114.19 g/mol . nih.gov This mass shift is reflected in the molecular ion peak (M⁺˙), which would appear at m/z 128 for this compound instead of m/z 114 for heptanal. nist.govlibretexts.org

The fragmentation pathways are also altered. One of the most characteristic fragmentations for aldehydes is the McLafferty rearrangement, which involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α-β carbon bond. libretexts.org In heptanal, this rearrangement produces a prominent ion at m/z 44 ([C₂H₄O]⁺˙). libretexts.org In this compound, a γ-deuterium is transferred, and the resulting fragment ion is [C₂D₃(OD)]⁺˙ or [CD₂=C(OD)D]⁺˙. The mass of this fragment is calculated as (2 × 12.01) + (4 × 2.01) + 16.00 ≈ 46.09. Therefore, the characteristic McLafferty peak is shifted from m/z 44 to m/z 46.

Other fragmentations, such as α-cleavage, are also affected. Alpha-cleavage next to the carbonyl group in heptanal can lead to the loss of a hydrogen radical (M-1) or a formyl radical (•CHO, M-29). libretexts.org In this compound, these would correspond to the loss of a deuterium radical (M-2) or a deuterated formyl radical (•CDO, M-30), leading to fragments at m/z 126 and m/z 98, respectively.

Table 4: Comparison of Major Mass Spectrometric Fragments for Heptanal and this compound

Fragmentation Process Heptanal Fragment (m/z) This compound Fragment (m/z)
Molecular Ion [M]⁺˙ 114 128
McLafferty Rearrangement 44 46
α-Cleavage (Loss of D•/H•) 113 126
α-Cleavage (Loss of •CDO/•CHO) 85 98

Elucidation of Fragmentation Mechanisms through Deuterium Labeling

The fragmentation patterns of aldehydes in electron ionization mass spectrometry (EI-MS) are well-established and typically involve processes such as alpha-cleavage and McLafferty rearrangement. whitman.edupdvpmtasgaon.edu.in The use of this compound, with its comprehensive deuterium labeling, allows for an unambiguous confirmation of these pathways by observing the mass shifts of the resulting fragment ions. scielo.br

In the mass spectrum of unlabeled heptanal, a prominent fragmentation is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the beta-carbon-carbon bond. slideshare.netlibretexts.org This rearrangement results in the formation of a neutral alkene and a charged enol radical. For heptanal, this produces a characteristic ion at a mass-to-charge ratio (m/z) of 44. libretexts.org In this compound (CD₃(CD₂)₅COD), the equivalent rearrangement involves the transfer of a deuterium atom from the gamma-carbon. This leads to a deuterated enol radical ion. The resulting fragment is expected at m/z 48, a shift of 4 mass units, which confirms the mechanism and the atoms involved.

Another significant fragmentation route for aldehydes is alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group. whitman.edu This can result in the loss of the alkyl chain or the formyl group. For this compound, alpha-cleavage would lead to distinct deuterated fragments, allowing for precise tracking of the fragmentation process. For instance, the loss of the deuterated pentyl radical (•C₅D₁₁) would result in a fragment ion.

The analysis of the mass spectrum of this compound, when compared to its non-deuterated counterpart, provides definitive evidence for these fragmentation routes. The mass shifts observed for each fragment directly correspond to the number of deuterium atoms retained in that fragment, offering a clear map of the bond cleavage and rearrangement processes.

Table 1: Predicted Key Fragmentation Ions of this compound in EI-MS

Fragment IonProposed StructurePredicted m/zFragmentation Pathway
[M]⁺•[CD₃(CD₂)₅COD]⁺•128Molecular Ion
[M-D]⁺[CD₃(CD₂)₅CO]⁺126Alpha-cleavage (loss of formyl deuterium)
[M-C₂D₄]⁺•[C₅D₁₀O]⁺•84McLafferty Rearrangement Complement
[C₂D₄O]⁺•[CD₂=CD(OD)]⁺•48McLafferty Rearrangement

This table is based on theoretical predictions derived from established fragmentation mechanisms for aldehydes.

High-Resolution Mass Spectrometry for Exact Mass Confirmation

High-resolution mass spectrometry (HRMS) is an essential analytical technique for determining the precise elemental composition of a molecule and its fragments. bioanalysis-zone.comresearchgate.net By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between ions of the same nominal mass but different elemental formulas. bioanalysis-zone.com This capability is particularly useful for verifying the isotopic purity and confirming the identity of deuterated compounds like this compound.

The theoretical monoisotopic mass of this compound (C₇D₁₄O) can be calculated with high precision using the exact masses of the most abundant isotopes of its constituent elements (¹²C, ¹⁶O, and ²H). This calculated exact mass serves as a reference for experimental measurements. Any significant deviation between the measured exact mass and the theoretical value could indicate incomplete deuteration or the presence of impurities.

Furthermore, HRMS can be applied to the fragment ions of this compound to confirm their elemental composition. For example, the ion produced by the McLafferty rearrangement is expected to have the formula C₂D₄O. HRMS can verify this composition by providing an exact mass measurement that is unique to this combination of atoms, thereby distinguishing it from other potential isobaric ions.

Table 2: Theoretical Exact Mass Data for this compound and Key Fragments

Proposed Ionic FormulaDescriptionTheoretical Exact Mass (Da)
C₇D₁₄OMolecular Ion128.1735
C₇D₁₃OFragment from loss of D•126.1611
C₅D₁₀OMcLafferty Rearrangement Complement84.1118
C₂D₄OMcLafferty Rearrangement Fragment48.0471

Note: The theoretical exact masses are calculated using the following monoisotopic masses: ¹²C = 12.000000 Da, ¹⁶O = 15.994915 Da, and ²H (D) = 2.014102 Da.

Mechanistic and Pathway Elucidation Studies with Heptanal D14

Investigation of Chemical Reaction Mechanisms via Kinetic Isotope Effects

The study of kinetic isotope effects using Heptanal-d14 offers a powerful approach to understanding the intricacies of chemical reactions involving aldehydes. By comparing the reaction rates of this compound with its non-deuterated counterpart, researchers can deduce detailed mechanistic information. wikipedia.org

Primary and Secondary Deuterium (B1214612) Kinetic Isotope Effects in Aldehyde Reactions

Kinetic isotope effects are categorized as primary or secondary. A primary kinetic isotope effect (PKIE) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. dalalinstitute.comslideshare.net For aldehydes like heptanal (B48729), this often involves the cleavage of a C-H bond on the carbonyl carbon. The replacement of this hydrogen with deuterium in this compound leads to a significant decrease in the reaction rate, a phenomenon known as a normal primary KIE (kH/kD > 1). gmu.edu The magnitude of this effect can provide information about the symmetry of the transition state. gmu.edu

Secondary kinetic isotope effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.orgslideshare.net In aldehyde reactions, deuteration at the α-carbon (the carbon adjacent to the carbonyl group) can lead to SKIEs. These effects are typically smaller than PKIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). wikipedia.orggmu.edu The nature of the SKIE can reveal changes in hybridization at the α-carbon during the reaction. For instance, a change from sp3 to sp2 hybridization often results in a normal SKIE, while a change from sp2 to sp3 can lead to an inverse SKIE. wikipedia.org

Isotope Effect TypeDescriptionTypical kH/kD Values for DeuteriumInformation Gained from Aldehyde Reactions
Primary (PKIE) Isotopic substitution at the bond being broken/formed in the rate-determining step. dalalinstitute.comslideshare.net6-10 wikipedia.orgIndicates C-H bond cleavage at the carbonyl carbon is part of the rate-determining step.
Secondary (SKIE) Isotopic substitution at a position remote from the reacting bond. wikipedia.orgslideshare.netNormal: >1, Inverse: <1 wikipedia.orgReveals changes in hybridization and stereochemistry at the α-carbon during the reaction.

Hydrogen Atom Transfer and Carbonyl Addition Mechanisms

This compound is instrumental in distinguishing between different reaction mechanisms, such as hydrogen atom transfer (HAT) and carbonyl addition.

In a hydrogen atom transfer (HAT) reaction, a hydrogen atom is abstracted from the aldehyde. Photoinduced HAT from aldehydes can lead to the formation of various products. nih.govcsic.es The use of this compound would result in a significant primary kinetic isotope effect if the aldehydic C-D bond is broken in the rate-limiting step, providing strong evidence for a HAT mechanism. rsc.org

In a nucleophilic carbonyl addition reaction, a nucleophile attacks the electrophilic carbonyl carbon. libretexts.org This leads to the formation of a tetrahedral intermediate. libretexts.org If the addition of the nucleophile is the rate-determining step, a secondary kinetic isotope effect may be observed upon deuteration of the α-carbon. An inverse secondary KIE (kH/kD < 1) would suggest a change in hybridization from sp2 to sp3 at the carbonyl carbon in the transition state, characteristic of a carbonyl addition mechanism. wikipedia.orgiaea.org

Reaction MechanismKey StepExpected Kinetic Isotope Effect with this compound
Hydrogen Atom Transfer (HAT) Abstraction of the aldehydic hydrogen atom. nih.govLarge Primary KIE (kH/kD >> 1)
Nucleophilic Carbonyl Addition Attack of a nucleophile on the carbonyl carbon. libretexts.orgSmall, often Inverse, Secondary KIE (kH/kD < 1) at the carbonyl carbon.

Tracing Metabolic Pathways in Biological Systems (Non-Human and In Vitro)

Stable isotope-labeled compounds like this compound are powerful tools for tracing metabolic pathways in various biological systems. springernature.combitesizebio.com By introducing this compound into a system, researchers can follow the fate of the deuterium-labeled molecules through different biochemical reactions, providing insights into metabolic fluxes and pathway activities. nih.gov

In Vitro Enzyme Kinetic Studies Using this compound as a Substrate

In vitro enzyme kinetic studies are crucial for understanding how enzymes function. nih.govmdpi.com Using this compound as a substrate allows for the detailed investigation of enzyme mechanisms. The kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), can be determined for both the deuterated and non-deuterated substrates. lsuhsc.edu A significant difference in these parameters, particularly a lower Vmax for this compound, would indicate a kinetic isotope effect and suggest that a C-H bond cleavage is involved in the rate-limiting step of the enzymatic reaction. nih.gov Such studies can help to elucidate the catalytic mechanism of aldehyde-metabolizing enzymes. igem.wiki

Metabolic Flux Analysis in Microbial Systems with Deuterated Aldehydes

Metabolic flux analysis (MFA) is a technique used to quantify the rates of metabolic reactions within a biological system. nsf.govnih.govcortecnet.com The use of deuterated substrates, such as this compound, in combination with techniques like mass spectrometry or NMR, allows for the precise measurement of metabolic fluxes in microbial cultures. nih.govunimib.it For instance, by feeding a microorganism this compound, researchers can track the incorporation of deuterium into various downstream metabolites. This information can reveal the relative activities of different metabolic pathways involved in aldehyde metabolism and help to identify metabolic bottlenecks or redundant pathways. nsf.govnih.gov

Analytical TechniqueInformation ProvidedApplication in Microbial MFA with this compound
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions, allowing for the detection of isotope incorporation. nih.govTracing the flow of deuterium from this compound into various intracellular metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural information and can distinguish between different isotopomers. nih.govDetermining the specific positions of deuterium atoms in metabolites, offering detailed pathway information.

Elucidation of Aldehyde Biotransformation Pathways in Cellular Models

Cellular models provide a valuable system for studying the biotransformation of xenobiotics, including aldehydes. Introducing this compound to cell cultures allows researchers to trace its metabolic fate. For example, studies have shown that yeast like Saccharomyces cerevisiae can convert heptanal into heptanol. nih.gov Using this compound would enable the definitive tracking of the aldehyde's conversion and the identification of any other metabolic products. This approach helps to elucidate the specific enzymes and pathways responsible for aldehyde detoxification and metabolism in different cell types.

Photochemical and Atmospheric Reaction Studies Involving this compound

The study of deuterated compounds such as this compound provides invaluable insights into the complex photochemical and atmospheric reactions that volatile organic compounds (VOCs) undergo. Isotopic labeling, particularly with deuterium, serves as a powerful tool for elucidating reaction mechanisms and determining the kinetic isotope effect (KIE), which is the change in reaction rate when an atom in the reactants is replaced by one of its isotopes. wikipedia.org This allows researchers to trace the fate of specific atoms through complex reaction sequences and to understand the transition states of these reactions.

Atmospheric Degradation Mechanisms of Aliphatic Aldehydes

Aliphatic aldehydes are significant constituents in both natural and polluted atmospheres, originating from direct emissions and as secondary products from the photochemical oxidation of other VOCs. gnest.orgresearchgate.net Their degradation in the troposphere is a key process influencing air quality, contributing to the formation of secondary pollutants like ozone and particulate matter. researchgate.net The primary atmospheric loss processes for aliphatic aldehydes are reaction with hydroxyl radicals (OH), photolysis, and to a lesser extent, reaction with nitrate (B79036) radicals (NO3). researchgate.netfz-juelich.de

Reaction with Hydroxyl Radicals (OH): The dominant daytime chemical loss process for most aliphatic aldehydes is their reaction with the hydroxyl radical. researchgate.net This reaction is typically initiated by the abstraction of the aldehydic hydrogen atom, which is weakly bonded. researchgate.netcopernicus.org

For smaller aldehydes (C1-C3): The reaction proceeds almost exclusively through the abstraction of the aldehydic hydrogen. scielo.org.mx

For larger aldehydes (C4 and greater): As the alkyl chain lengthens, the abstraction of hydrogen atoms from the carbon chain, particularly from the β-position, becomes a competing pathway. scielo.org.mx For aldehydes with seven or more carbons, like heptanal, isomerization of the resulting alkoxy radicals becomes a more favored pathway compared to decomposition. copernicus.org

The reaction of OH with the aldehydic group leads to the formation of an acyl radical (R-C•=O). In the presence of oxygen (O2), this rapidly forms an acylperoxy radical (RC(O)OO•). Subsequent reactions of this radical, particularly in high NOx environments, can lead to fragmentation products, including smaller aldehydes and alkyl nitrates. copernicus.org

Reaction with Nitrate Radicals (NO3): During the nighttime, when OH concentrations are low, reaction with the nitrate radical (NO3) can become a significant loss pathway for some aldehydes, particularly unsaturated ones. researchgate.net

The autoxidation of organic peroxy radicals derived from higher aldehydes (R(CO)O2) has been identified as a potentially significant, and previously underestimated, mechanism for regenerating OH radicals. nih.gov This process involves fast H-migration within the radical, leading to the formation of unsaturated hydroperoxyl-carbonyls which then photolyze to produce OH. nih.gov

Photolytic Behavior of Deuterated Aldehydes in Simulated Environments

The use of deuterated aldehydes like this compound in simulated atmospheric environments is crucial for validating and refining the mechanisms described above. The substitution of hydrogen with deuterium atoms alters the vibrational frequencies of the C-D bonds compared to C-H bonds. wikipedia.org This change in zero-point energy leads to a kinetic isotope effect (KIE), where the deuterated compound may react at a different rate than its non-deuterated counterpart. github.ioprinceton.edu

By measuring the KIE for different reaction pathways, researchers can determine which bonds are broken in the rate-determining step of a reaction. A primary KIE is observed when the bond to the isotope is broken during this step, while a secondary KIE occurs when the labeled bond is not directly involved but its properties influence the transition state. princeton.edu

Illustrative Research Findings:

While specific studies detailing the complete photolytic behavior of this compound are not abundant in the readily available literature, the principles can be illustrated with data from general aldehyde and kinetic isotope effect studies. For example, the reaction of chlorine atoms with various aldehydes has been studied, showing that the rate coefficients increase with the length of the alkyl chain. researchgate.net

Table 1: Rate Coefficients for the Reaction of Cl Atoms with Various Saturated Aldehydes at 298 K
AldehydeRate Coefficient (kCl) (cm3 molecule-1 s-1)Reference
n-Pentanal(2.56 ± 0.27) × 10-10 researchgate.net
n-Hexanal(2.88 ± 0.37) × 10-10 researchgate.net
n-Heptanal(3.00 ± 0.34) × 10-10 researchgate.net

Environmental Research Perspectives on Heptanal D14

Environmental Fate and Transport Studies of Aldehydes

The study of a chemical's environmental fate and transport investigates what happens to it after its release, including its movement, persistence, and transformation. cdc.govtaylorfrancis.com Regulations in many regions require an assessment of environmental fate, often using simulation tests with isotopically labeled compounds for easier analysis. researchgate.net Models that predict environmental concentrations are crucial for risk assessment, and the degradation of compounds is one of the most significant parameters in these evaluations. europa.eu

Heptanal-d14 is an ideal tracer for studying the degradation kinetics of aldehydes in various environmental settings like soil, water, and sediment systems. researchgate.net By introducing a known quantity of this compound into a test system, researchers can accurately measure its rate of disappearance over time, even at very low concentrations. umweltbundesamt.de The deuterium (B1214612) label allows analytical instruments to selectively monitor the labeled heptanal (B48729), separating its signal from other similar compounds present in the environmental matrix. d-nb.info

This process is fundamental for determining key kinetic parameters that describe degradation, such as rate constants and dissipation times (DT50 and DT90), which represent the time required for 50% and 90% of the compound to degrade, respectively. epa.gov The data gathered from these studies are used to fit various kinetic models. While simple degradation processes can often be described by the Single First-Order (SFO) model, many environmental degradation studies show patterns that are better described by more complex models like the Double First-Order in Parallel (DFOP) model. epa.gov

The choice of model is critical as it significantly affects the calculated degradation half-lives used in risk assessments. europa.eu Using a labeled tracer like this compound provides the high-quality data needed to select the most appropriate kinetic model. europa.eu

Table 1: Common Degradation Kinetic Models

Model Name Description Key Parameters
Single First-Order (SFO) Assumes the degradation rate is directly proportional to the concentration of the compound. k: First-order rate constant
Double First-Order in Parallel (DFOP) Describes a biphasic degradation pattern, where the compound is assumed to exist in two compartments that degrade at different first-order rates. k1, k2: Rate constants for each compartment; g: Fraction of the compound in the first compartment

| Indeterminate Order Rate Equation (IORE) | A more flexible model where the degradation rate order (N) is not fixed at 1. | kIORE: Rate constant; N: Order of the rate equation |

This table summarizes common models used to evaluate degradation data from environmental fate studies. Data derived from tracers like this compound are used to determine the best-fit model and its corresponding parameters. epa.gov

Persistence is the measure of a substance's propensity to remain in the environment before being transformed. oup.com Data from degradation kinetic studies using this compound are essential inputs for sophisticated environmental fate models. routledge.comnih.gov These models, which can range from simple multimedia box models to complex, spatially resolved simulations, are used to predict the long-range transport and persistence of chemicals. nih.gov

The accuracy of these predictive models depends heavily on the quality of the input data, particularly the degradation half-lives in soil, water, and sediment. acs.org The use of isotopically labeled compounds is often preferred because it allows for the differentiation between the applied chemical and any background contamination, leading to more robust and reliable degradation profiles. oup.com By accounting for processes like degradation, sorption, and transport, these models can forecast the concentration of a compound in different environmental compartments over time. routledge.com

Regulatory frameworks often use specific half-life thresholds to classify a substance's persistence. For example, a substance may be considered "Persistent" (P) or "very Persistent" (vP) if its degradation half-life exceeds certain values in marine water, fresh water, or soil. oup.comacs.org

Table 2: Example of Persistence Criteria Based on Half-Life

Environmental Compartment Persistent (P) Half-Life Threshold very Persistent (vP) Half-Life Threshold
Marine or Estuarine Water > 60 days > 60 days
Fresh or Brackish Water > 40 days > 60 days
Marine or Estuarine Sediment > 180 days > 180 days
Fresh or Brackish Water Sediment > 120 days > 180 days

| Soil | > 120 days | > 180 days |

This table presents illustrative persistence criteria, similar to those used in regulatory contexts like REACH, which rely on degradation half-life data obtained from environmental fate studies. oup.comacs.org

Using this compound as a Tracer for Degradation Kinetics in Environmental Compartments

Bioremediation and Biodegradation Research

Bioremediation leverages the ability of microorganisms to break down environmental pollutants. mdpi.com Understanding the specific pathways through which these microbes degrade contaminants is crucial for developing effective cleanup strategies. mdpi.com Isotopic tracers are a cornerstone of this research, providing direct evidence of contaminant degradation and helping to elucidate the underlying biochemical mechanisms. clu-in.org

The microbial degradation of aliphatic hydrocarbons and their derivatives, like aldehydes, is a key process in their environmental removal. researchgate.net The primary degradation pathway often involves the biological oxidation of the aldehyde group to a carboxylic acid. researchgate.net For example, heptanal would be oxidized to heptanoic acid.

Using this compound allows researchers to trace the fate of the molecule within microbial systems. By analyzing the metabolic products for the presence of deuterium, scientists can confirm that the observed transformation is a direct result of the microbial degradation of heptanal and not from other carbon sources in the environment. d-nb.info This technique, a form of Compound-Specific Isotope Analysis (CSIA), can provide unequivocal proof that biodegradation has occurred. clu-in.org Furthermore, analyzing the isotopic fractionation patterns—the subtle changes in isotope ratios as a reaction proceeds—can help distinguish between different enzymatic degradation mechanisms. acs.org

Table 3: Potential Microbial Degradation Pathways for Aliphatic Aldehydes

Pathway Enzymatic Step Expected Product from Heptanal
Oxidation Aldehyde Dehydrogenase Heptanoic Acid
Reduction Alcohol Dehydrogenase Heptan-1-ol

| Chain Shortening | Beta-oxidation (following initial oxidation) | Shorter-chain fatty acids |

This table outlines the primary biochemical pathways involved in the microbial metabolism of aliphatic aldehydes. Isotopic tracers like this compound are used to confirm these pathways and identify the resulting products. researchgate.net

A critical part of biodegradation research is the identification of transformation products, also known as metabolites. europa.eu These new compounds may have their own environmental effects. Using this compound greatly simplifies the process of identifying these products. nih.gov

When a sample from a biodegradation experiment is analyzed, typically with Gas Chromatography-Mass Spectrometry (GC-MS), the mass spectrometer can selectively search for compounds that contain the deuterium label. d-nb.info The transformation products of this compound will have a distinct mass signature compared to their non-labeled counterparts, making them stand out from the complex mixture of natural compounds in a soil or water sample.

For instance, if this compound undergoes oxidation, the resulting heptanoic acid will also be deuterated (heptanoic acid-d13), making it readily identifiable. Similarly, reduction would yield a deuterated heptanol. This allows for the creation of a complete mass balance, tracking where the atoms of the original contaminant end up and ensuring that potentially harmful breakdown products are not overlooked. d-nb.info

Table 4: Compound Names Mentioned in this Article

Compound Name
This compound
Heptanal
Heptanoic acid
Heptanoic acid-d13
Heptan-1-ol
Heptanol
Carbon Dioxide
Butanal
Formic Acid
2-chlorohexenal
2-hexenoic acid
p-Terphenyl-d14
Chrysene
Hexanal-d12
Ethanol-d6
1-Propanol-d8
2-Propanol-d8
Iodoethane-d5
2-Propanol-2-d1
1-Hexan-d13-ol
Styrene-β-13C
Benzaldehyde-d6
Methanol-d4
Paracetamol
Bisphenol A
Imidacloprid
Methylparaben
Triclosan

Applications in Forensic Chemical Research

Method Development for Volatile Organic Compound Profiling

The analysis of volatile organic compounds (VOCs) is a critical aspect of forensic science, used to create chemical profiles of evidence from crime scenes, such as ignitable liquid residues in arson cases, the scent from human remains, or the chemical signature of illicit drugs. mdpi.comroyalsocietypublishing.orghawaii.eduresearchgate.net Developing robust and reliable analytical methods is paramount for the results to be admissible in court. royalsocietypublishing.org VOC profiling aims to identify and quantify the complete mixture of volatile compounds emitted from a sample, creating a unique "chemical fingerprint." mdpi.com

Use of Heptanal-d14 as an Internal Standard in Vapor Analysis

In quantitative analytical chemistry, particularly in techniques like gas chromatography-mass spectrometry (GC-MS), an internal standard is a chemical substance added in a constant amount to samples, calibration standards, and blanks. mjcce.org.mkacs.org It is used to correct for the loss of analyte during sample preparation and analysis. acs.org For an internal standard to be effective, it should behave similarly to the analyte of interest but be distinguishable from it.

This compound is an excellent internal standard for the analysis of volatile aldehydes and other VOCs for several reasons:

Chemical Similarity: Its chemical properties are nearly identical to its non-deuterated counterpart, heptanal (B48729), and similar to other medium-chain aldehydes. acs.org

Mass Distinction: It has a higher mass than native heptanal due to the 14 deuterium (B1214612) atoms. This mass difference allows it to be easily distinguished by a mass spectrometer, preventing interference with the quantification of the target analyte. encyclopedia.pubacs.org

Co-elution: In chromatography, it elutes at nearly the same time as the non-labeled heptanal, ensuring that any variations experienced during the analytical run affect both the standard and the analyte equally. nih.gov

The use of isotopically labeled internal standards like this compound is considered a best-practice approach in quantitative mass spectrometry. acs.orgmdpi.comnih.gov It improves the accuracy and precision of measurements by compensating for variations in sample injection volume, extraction efficiency, and instrument response. nih.govnih.gov In a study developing methods for analyzing postmortem gas reservoirs, a mixed deuterated internal standard was noted to contribute significantly to data quality. nih.gov

Table 1: Properties of this compound as an Internal Standard

Property Advantage in Vapor Analysis
Isotopically Labeled Easily distinguished from the non-labeled analyte by mass spectrometry, ensuring no signal overlap. encyclopedia.pub
Chemical Analogue Behaves almost identically to the target analyte (heptanal) during extraction and chromatography. acs.org
Non-natural Occurrence Not naturally present in forensic samples, preventing background interference.
Volatility Appropriate volatility for analysis alongside other VOCs in vapor-phase methods like headspace analysis. hawaii.edu

Characterization of Chemical Signatures in Forensic Samples

A chemical signature, or "profile," is the unique pattern of compounds present in a sample. unodc.orgnist.gov In forensics, comparing the chemical signature of evidence found at a crime scene to a sample from a suspect can establish a crucial link. unodc.org For example, the VOC profile from a sample of gasoline can be used to trace it back to a specific source or batch. mdpi.com

The reliability of such comparisons depends entirely on the quality of the analytical data. The use of an internal standard like this compound is fundamental to generating a high-quality, reproducible chemical signature. nih.gov By ensuring that the quantification of each compound in the volatile profile is accurate and precise, this compound allows for meaningful comparisons between different samples. acs.org

Forensic profiling applications where this compound is relevant include:

Illicit Drug Profiling: Identifying the specific impurities and by-products in a drug seizure can help determine its synthetic route and origin. unodc.org

Arson Investigation: Characterizing the pattern of hydrocarbons in fire debris helps identify the specific type of ignitable liquid used. mdpi.com

Human Scent Profiling: The unique blend of VOCs in human scent can be used for identification. royalsocietypublishing.org

Decomposition Odor Analysis: The profile of VOCs from decomposing remains can help in locating victims and estimating the postmortem interval. hawaii.eduresearchgate.netnih.gov

Source Apportionment Studies Using Isotopic Signatures

Source apportionment is the process of identifying the origins of a substance, such as a pollutant or a piece of evidence, by analyzing its intrinsic properties. brooksapplied.com Stable Isotope Analysis (SIA) is a powerful tool in environmental forensics for this purpose. brooksapplied.comsustainability-directory.comnih.gov The technique relies on the fact that elements like carbon (¹³C/¹²C), nitrogen (¹⁵N/¹⁴N), and hydrogen (²H/¹H or D/H) have slightly different isotopic ratios depending on the geographic origin and the physical and chemical processes the material has undergone. it2isotopes.compicarro.com These isotopic ratios serve as a natural "fingerprint" or "signature." brooksapplied.comsustainability-directory.com

While typically used to measure natural variations, the principle of isotopic fingerprinting is directly applicable to intentionally labeled compounds. A substance synthesized using this compound would carry an extremely distinct deuterium signature, far beyond any natural variation. If this substance were later recovered as a chemical residue, its unique isotopic profile would unequivocally link it to the specific batch made with the deuterated precursor.

This approach, known as compound-specific isotope analysis (CSIA), can resolve ambiguities where conventional chemical analysis is insufficient. nih.govclu-in.org For instance, if two samples are chemically identical, their isotopic signatures may still reveal whether they came from the same factory or were produced via different synthetic pathways. pbs.org The use of deuterium-labeled analogues is particularly effective because the doubling of the isotope's mass (from hydrogen to deuterium) creates a significant and easily detectable isotopic shift. tandfonline.comcolab.ws

Table 2: Principles of Isotopic Signature Analysis for Source Apportionment

Principle Description Forensic Relevance
Isotopic Fingerprinting Different sources of a material often have unique and stable isotopic ratios (e.g., D/H). sustainability-directory.compbs.org Can trace evidence (e.g., drugs, explosives, pollutants) back to a specific geographical origin or manufacturing batch. picarro.compbs.org
Kinetic Isotope Effect Chemical reactions occur at slightly different rates for different isotopes, leading to changes in the isotopic ratio of the product. clu-in.orgtandfonline.com Can provide clues about the synthetic route or degradation history of a chemical substance. nih.govcatalysis.de
Intentional Labeling Introducing a compound with a highly enriched isotopic signature (like this compound) creates an unambiguous tracer. Allows for definitive tracking and identification of a specific batch of material in complex environments.

Research on Material Degradation and Chemical Residues

Heptanal itself is a known degradation product of larger organic molecules, particularly the oxidation of unsaturated fatty acids like linoleic acid and oleic acid. nih.govtandfonline.com Its presence can be a marker for the degradation of materials such as plastics, lubricants, stored grains, and biological tissues. uq.edu.aumdpi.com

In research focused on understanding the mechanisms and rates of such degradation, this compound serves as an invaluable tracer. resolvemass.cacatalysis.de The kinetic isotope effect (KIE) is a key principle here; C-D bonds are stronger and react more slowly than C-H bonds. tandfonline.comresearchgate.net This difference in reaction rate can be exploited to study reaction pathways. For example, by introducing a material synthesized with deuterated components, researchers can track the formation of degradation products over time and elucidate the chemical mechanisms involved. catalysis.deresearchgate.net

Applications in this area include:

Polymer Stability: Studying the oxidative and thermal degradation of polymers to improve their lifespan. resolvemass.ca

Food Science: Investigating lipid oxidation in food products to understand changes in flavor and shelf-life. uq.edu.aumdpi.com

Toxicology: Tracking the metabolic breakdown of drugs and other compounds within the body. catalysis.de

When analyzing for trace chemical residues, the use of a deuterated internal standard like this compound is crucial for accurate quantification, especially at very low concentrations. encyclopedia.pubacs.orgmdpi.com It ensures that any loss of the target residue during the complex extraction and cleanup process from a matrix (e.g., soil, water, or biological tissue) is accounted for, leading to a more reliable and defensible result in a forensic context. acs.org

Future Directions and Emerging Research Avenues

Advances in Automated Synthesis of Complex Deuterated Aldehydes

The demand for deuterated compounds in research and pharmaceuticals has spurred the development of more efficient and sophisticated synthetic methods. nih.gov A key emerging trend is the automation of synthesis, which promises to accelerate the discovery and production of complex deuterated aldehydes.

Recent research has highlighted the potential of capsule-based automated synthesis platforms. synplechem.com These systems can perform multi-step reaction sequences with minimal human intervention, dramatically improving efficiency. For instance, an automated workflow for creating molecular libraries from aldehydes and amines demonstrated a tenfold increase in user efficiency compared to manual methods. synplechem.com Such platforms could be readily adapted for the synthesis of Heptanal-d14 and other deuterated analogues by utilizing deuterated building blocks or reagents. The automated construction of datasets and virtual libraries is also becoming crucial in computational chemistry and drug discovery, enabling the rapid screening of potential synthetic targets. synplechem.comresearchgate.net

Modern catalytic methods are particularly well-suited for integration into automated systems. Techniques such as N-heterocyclic carbene (NHC) catalysis, which can facilitate hydrogen-deuterium exchange directly on the aldehyde group using D₂O as the deuterium (B1214612) source, are prime candidates for automation. nih.gov Similarly, visible-light photoredox catalysis offers a mild and efficient route to C1-deuterated aldehydes from α-oxo carboxylic acids, a process that avoids harsh reagents and is amenable to flow chemistry and automated setups. acs.orgnih.gov

Synthetic ApproachKey FeaturesDeuterium SourceSuitability for AutomationResearch Findings
Traditional Methods Often involve multi-step reduction and/or oxidation sequences.Expensive deuterated reagents (e.g., LiAlD₄). nih.govLowCan be high-yielding but costly and labor-intensive.
Modern Catalysis (e.g., NHC, Photoredox) Direct H/D exchange on aldehydes or synthesis from precursors under mild conditions. nih.govnih.govInexpensive sources like D₂O. nih.govresearchgate.netHighEnables high deuterium incorporation (>95%) for a broad range of substrates, including complex molecules. nih.govnih.gov
Automated Synthesis Utilizes robotic platforms and reaction capsules for unattended synthesis. synplechem.comAdaptable to various deuterium sources.High (by definition)Can provide a >10-fold improvement in user efficiency and enables rapid synthesis of virtual screening hits. synplechem.com

Integration of this compound in Multi-Omics Research Methodologies

Multi-omics, the integrated analysis of diverse biological data sets such as genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of complex biological systems. researchgate.netyoutube.com Stable isotope-labeled compounds are indispensable tools in this field, particularly for the quantitative analysis required in metabolomics. nih.gov this compound is poised to play a significant role as an internal standard and tracer in these sophisticated research methodologies.

In mass spectrometry-based metabolomics, distinguishing endogenous metabolites from exogenous compounds or their metabolic products can be challenging. nih.gov The use of deuterated compounds provides a clear mass shift, allowing for unambiguous identification and quantification. For example, a study using deuterated tempol (B1682022) successfully identified ten drug metabolites, including eight previously unknown ones, by clearly separating them from the endogenous metabolome in a principal component analysis (PCA) model. nih.gov Similarly, this compound can be used to trace the metabolic fate of heptanal (B48729), a known product of lipid peroxidation and a potential biomarker for diseases like lung cancer. nih.gov

The application extends to sub-metabolome profiling. Chemical derivatization techniques can target specific functional groups, such as the aldehyde in this compound, to enable sensitive and selective analysis of the "carbonyl sub-metabolome" within a complex biological sample. meliomics.comchemrxiv.org By serving as an ideal internal standard, this compound can correct for variations in sample preparation and analysis, leading to more accurate and reliable data in studies aiming to understand the role of aldehydes in health and disease. acs.org

Omics FieldRole of this compoundResearch Application
Metabolomics Internal standard for absolute quantification of heptanal and related carbonyl compounds. meliomics.comchemrxiv.orgAccurately measuring biomarkers of oxidative stress and lipid peroxidation in disease models. nih.gov
Tracer for metabolic flux analysis. rsc.orgElucidating the pathways of lipid metabolism and degradation.
Proteomics Not a direct tool, but can help study protein modifications.Investigating protein carbonylation by aldehydes, a type of oxidative damage.
Transcriptomics / Genomics Indirect role.Used in integrated studies to correlate changes in gene expression with metabolic profiles (e.g., linking upregulation of an enzyme to increased metabolism of heptanal). researchgate.netnih.gov

Development of Novel Analytical Techniques for Deuterium-Labeled Compounds

The increasing use of deuterated compounds like this compound necessitates the continuous development of analytical techniques to ensure their quality and to improve their utility in complex experiments. datahorizzonresearch.com Key areas of development focus on accurately determining isotopic purity and mitigating analytical artifacts.

A robust strategy for assessing isotopic enrichment involves the combined use of multiple analytical platforms. rsc.org Quantitative Nuclear Magnetic Resonance (qNMR), specifically combining ¹H NMR and ²H NMR, has been established as a highly accurate method for determining the isotopic abundance in both partially and fully labeled compounds. wiley.com This approach is often complemented by High-Resolution Mass Spectrometry (HRMS), which precisely measures the mass-to-charge ratio to quantify isotopic enrichment. rsc.org

A significant challenge in the chromatographic analysis of deuterated compounds is the Chromatographic Deuterium Effect (CDE), where isotopic labeling can alter a compound's retention time, potentially leading to misinterpretation of data. acs.org Recent research has focused on mitigating this effect. One novel approach is the use of specialized liquid chromatography columns, such as pentafluorophenyl (PFP) columns, which can reduce the CDE through specific electronic interactions with the deuterated analytes. acs.org Furthermore, derivatization techniques continue to be refined for the analysis of aldehydes. Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) and Pentafluorobenzylhydroxylamine (PFBOA) are used to improve the detection of aldehydes like heptanal in gas chromatography-mass spectrometry (GC-MS) analyses. env.go.jp

Analytical Technique/StrategyPurposeInstrumentationKey Finding/Advantage
Combined ¹H NMR + ²H NMR Accurate determination of isotopic abundance. wiley.comNuclear Magnetic Resonance (NMR) SpectrometerMore accurate for calculating isotopic purity than classical ¹H NMR or MS methods alone. wiley.com
LC-ESI-HR-MS Assessment of isotopic enrichment and structural integrity. rsc.orgLiquid Chromatography - High-Resolution Mass SpectrometryProvides precise quantification of isotopic enrichment by comparing observed vs. theoretical mass-to-charge ratios.
Optimized Chromatography with PFP columns Mitigation of the Chromatographic Deuterium Effect (CDE). acs.orgHigh-Performance Liquid Chromatography (HPLC)PFP columns can effectively reduce the retention time shift between deuterated and non-deuterated compounds. acs.org
In-drop/In situ Derivatization Enhanced sensitivity and detection of aldehydes in complex matrices. HPLC or GC-MSAllows for simple and rapid determination of aldehydes like heptanal in biological samples such as blood plasma.

Theoretical Chemistry and Computational Modeling of Isotopic Effects in this compound

Theoretical chemistry and computational modeling provide powerful insights into the fundamental properties of molecules, and they are particularly valuable for understanding the subtle effects of isotopic substitution. For this compound, these methods can predict and rationalize its behavior in chemical reactions and spectroscopic analyses.

A primary focus of computational work is the prediction of Kinetic Isotope Effects (KIEs), which are changes in reaction rates upon isotopic substitution. rsc.orgrsc.org These effects are crucial for elucidating reaction mechanisms. Studies using Density Functional Theory (DFT) to model the KIEs in the oxidation of alcohols to aldehydes have shown that theoretical predictions can match experimental results with high accuracy. rsc.orgrsc.org However, this accuracy is highly dependent on the computational methodology, requiring the use of high-level basis sets (e.g., triple- or quadruple-ζ quality) and appropriate solvent models to be effective. rsc.org Such models could be used to predict the KIE for reactions involving this compound, offering a priori insights into its reactivity.

Beyond KIEs, computational methods can model a range of isotopic phenomena. Combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods coupled with path integral simulations can be used to study isotope effects and quantum tunneling in enzyme-catalyzed reactions, which is relevant for understanding the metabolism of this compound. nih.gov Computational modeling is also used to dissect the mechanism of reactions that produce aldehydes, comparing experimental and calculated KIEs to support proposed pathways, such as the stepwise oxidation of alkenes. acs.orgnih.gov

Computational MethodApplication for this compoundKey Insights from Research
Density Functional Theory (DFT) Prediction of Kinetic Isotope Effects (KIEs) in chemical reactions. rsc.orgrsc.orgThe accuracy of KIE prediction is highly sensitive to the chosen basis set and solvent model. rsc.org
Modeling of reaction pathways and transition states. acs.orgCan help distinguish between different potential mechanisms by comparing calculated and experimental KIEs. nih.gov
QM/MM Path Integral Simulations Modeling of enzymatic reactions and quantum tunneling. nih.govAllows for the calculation of KIEs in complex biological systems, like enzyme active sites. nih.gov
Molecular Orbital Decomposition Analysis Understanding the electronic origin of isotopic effects on spectroscopic properties. chemrxiv.orgExplains how isotopic substitution affects molecular vibrations and, consequently, properties like optical rotation. chemrxiv.org

Expanding the Scope of Mechanistic Investigations with Deuterated Aldehydes

The use of deuterated compounds as mechanistic probes is a cornerstone of physical organic chemistry. snnu.edu.cn this compound, as a fully deuterated aldehyde, is an ideal tool for expanding the scope and detail of these investigations across a wide range of chemical transformations.

Deuterium labeling at the formyl carbon is particularly useful for studying reactions where the aldehydic C-H bond is broken in the rate-determining step. libretexts.org The presence of a significant primary KIE can provide strong evidence for such a mechanism. This has been applied in classic studies, such as using deuterium exchange to prove the existence of an enol intermediate in the acid-catalyzed halogenation of ketones and aldehydes. libretexts.org this compound could be used to probe the mechanisms of numerous other reactions, including oxidation, reduction, and condensation reactions.

Modern catalytic processes are a fertile ground for mechanistic studies using deuterated aldehydes. For example, in N-heterocyclic carbene (NHC) catalysis, the reversible formation of the Breslow intermediate can be tracked through hydrogen-deuterium exchange, providing insight into the kinetics of this key step versus competing irreversible pathways like benzoin (B196080) condensation. nih.gov Similarly, in photoredox catalysis, deuterated aldehydes can help determine whether a reaction proceeds via an ionic or a neutral radical pathway. nih.gov By using this compound, researchers can gain a deeper understanding of reaction intermediates, transition states, and the specific roles of catalysts and reagents. researchgate.net

Reaction TypeMechanistic QuestionHow this compound Provides Insight
Oxidation (e.g., to Heptanoic acid) Is the C-H bond cleavage the rate-determining step?Measurement of a primary KIE. A value significantly greater than 1 supports C-H cleavage in the slow step. rsc.org
C-H Activation/Functionalization Which C-H bond is activated? What is the nature of the intermediate?The deuterium label acts as a tracer, allowing its position to be tracked in the final product via NMR or MS. snnu.edu.cn
Condensation Reactions (e.g., Aldol, Morita-Baylis-Hillman) What is the role of the aldehyde in the initial steps? Is proton transfer involved?Probing for isotope effects on reaction rates and identifying which steps involve proton/deuteron (B1233211) transfer. mdpi.com
Enzymatic Metabolism Which enzymes are responsible for its metabolism? What is the mechanism of the enzymatic reaction?Tracing the metabolic fate of the deuterated backbone and using KIEs to study the enzymatic mechanism. nih.gov

Q & A

Basic Research Questions

Q. How can researchers verify the isotopic purity of Heptanal-d14 during synthesis?

  • Methodology : Isotopic purity is typically assessed using nuclear magnetic resonance (NMR) spectroscopy (¹H and ²H NMR) and high-resolution mass spectrometry (HRMS). For NMR, the absence of proton signals in the aldehyde region (δ ~9–10 ppm) confirms deuterium incorporation. HRMS quantifies the isotopic enrichment by comparing observed vs. theoretical mass-to-charge ratios .
  • Data Validation : Include a reference standard (e.g., non-deuterated heptanal) to benchmark spectral data. Report deviations in isotopic enrichment using tolerances (e.g., ≥98% deuterium incorporation) .

Q. What precautions are necessary for handling this compound in oxidation-sensitive experiments?

  • Experimental Design : Store this compound under inert gas (argon/nitrogen) at –20°C to prevent autoxidation. Use anhydrous solvents and avoid exposure to light or peroxides during reactions. Monitor degradation via gas chromatography (GC) with flame ionization detection (FID) at regular intervals .
  • Troubleshooting : If oxidation products (e.g., heptanoic acid) are detected, repeat synthesis with radical scavengers (e.g., BHT) or lower reaction temperatures .

Q. Which analytical techniques are optimal for quantifying this compound in complex biological matrices?

  • Method Selection : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., this compound itself) to correct for matrix effects. Optimize extraction protocols (e.g., solid-phase microextraction) to minimize interference from lipids or proteins .
  • Data Reporting : Provide calibration curves with R² >0.99 and limits of detection (LOD) ≤1 ng/mL. Include recovery rates (80–120%) for validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.